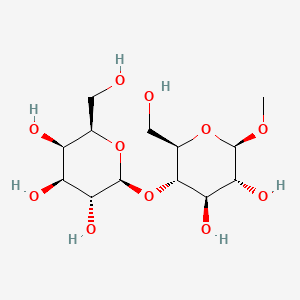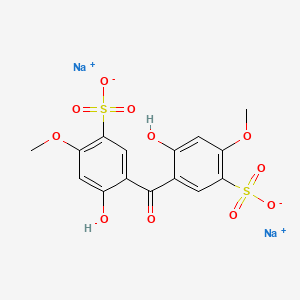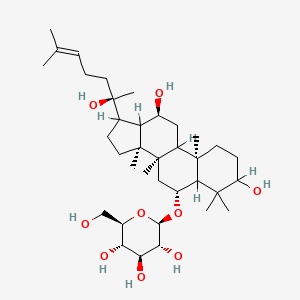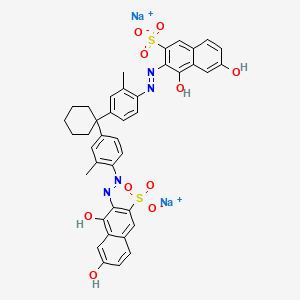
Methyl lactoside
Descripción general
Descripción
“Methyl lactoside” is a derivative of lactose . It is also known as “methyl β-lactoside”, “methyl β-D-lactoside”, and "methyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside" .
Synthesis Analysis
The synthesis of “Methyl lactoside” has been studied through NMR spectroscopy and molecular mechanics calculations . In one study, it was found that “Methyl lactoside” spends about 90% of its time in a broad low-energy region close to the global minimum . Another study mentioned the synthesis of methyl ketones by metabolically engineered Escherichia coli .
Molecular Structure Analysis
The molecular structure of “Methyl lactoside” has been analyzed using various techniques. One study used transferred NOE experiments in the laboratory and rotating frames, assisted by molecular mechanics and dynamics calculations . Another study used the MM3* and ESFF force fields in conformational analysis .
Chemical Reactions Analysis
“Methyl lactoside” undergoes various chemical reactions. For instance, it can be hydrolyzed at the lactase site . It can also be used for glycosylations employing triflic acid/N-iodosuccinimide .
Physical And Chemical Properties Analysis
“Methyl lactoside” shares some physical and chemical properties with lactose, from which it is derived. Lactose occurs in various forms, including α-, β- and mixed α/β-crystals and solid and liquid amorphous states .
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Arthritis Treatment
Methyl lactoside derivatives, such as Methyl salicylate 2-O-β-d-lactoside (MSL), have been found to inhibit inflammatory responses and potentially treat arthritis. Xin et al. (2014) studied MSL's therapeutic effects on mice with collagen-induced arthritis, focusing on its anti-inflammatory mechanism in fibroblast-like synoviocytes and joint destruction prevention. Another study by Zhang et al. (2014) also highlighted MSL's role in reducing arthritis symptoms in mice, further emphasizing its potential in treating inflammatory conditions and rheumatoid arthritis (Xin, Huang, Zhang, Xin, Zhou, Ma, Zhang, Li, Zhou, Zhang, Zhang, & Du, 2014); (Zhang, Xin, Huang, & Du, 2014).
Inhibition of Pectin Methylesterases
L'enfant et al. (2019) explored lactoside derivatives as potential inhibitors of pectin methylesterases (PME), enzymes crucial in phytopathogen pathogenicity. This research identified novel inhibitors of plant cell wall remodeling enzymes, highlighting methyl lactoside's potential in developing alternatives to current pesticides (L’enfant, Kutudila, Rayon, Domon, Shin, Kihara, Wadouachi, Pelloux, Pourceau, & Pau-Roblot, 2019).
Crystal Structure Analysis
The crystal structure of methyl lactosides, such as Methyl 4-O--L-Galactopyranosyl--D-glucopyranoside (Methyl -L-Lactoside), has been analyzed to understand their molecular configurations and intermolecular interactions. This research, conducted by Pan, Noll, & Serianni (2006), provides valuable insights into the lactosides' chemical properties and potential applications in various scientific fields (Pan, Noll, & Serianni, 2006).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of Methyl salicylate-2-O-β-d-lactoside have been investigated to understand its potential as a medicinal compound. Zhang et al. (2015) detailed the pharmacokinetics, distribution, excretion, and identification of MSL and its metabolites in rats, supporting further clinical development of this compound (Zhang, Huang, Xin, Ma, Zhang, Zhang, & Du, 2015).
Anti-inflammatory Mechanisms
Research has shown that MSL can inhibit inflammation in various cell types. A study by Zhang et al. (2015) demonstrated MSL's potential in treating inflammatory diseases by inhibiting pro-inflammatory cytokine production and regulating the MAPK signaling pathway in lipopolysaccharide-treated murine macrophages (Zhang, Sun, Xin, Li, Ni, Ma, Zhang, Zhang, & Du, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNIYFZSHCGBPP-ABBMIVAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315953 | |
| Record name | Methyl β-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl lactoside | |
CAS RN |
7216-69-5 | |
| Record name | Methyl β-lactoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl lactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl β-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETA-METHYLLACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868YEO5270 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















